molecular formula C4H6O2S B12000899 2-Methyl-1,3-oxathiolan-5-one

2-Methyl-1,3-oxathiolan-5-one

Cat. No.: B12000899
M. Wt: 118.16 g/mol
InChI Key: KVSJPZXQQDSSIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1,3-oxathiolan-5-one is a sulfur-containing heterocyclic building block of significant interest in synthetic organic and medicinal chemistry. Its core structure, the 1,3-oxathiolan-5-one ring, was first described in 1959, and research into its properties and applications has continued to evolve. This compound serves as a versatile synthetic intermediate, particularly noted for its role as a mercaptoacetyl transfer agent in the construction of more complex molecules. A prominent synthetic route to this and related derivatives involves the cyclocondensation of carbonyl compounds, such as acetophenone, with mercaptoacetic acid, a reaction that can be catalyzed by systems such as lithium bromide to achieve substantial yields. The primary research value of this compound lies in its function as a precursor for the exploration of sulfur-containing heterocycles, which are privileged structures in drug discovery due to their distinct electronic properties and prevalence in bioactive molecules. This compound is a key intermediate for accessing the 1,3-oxathiolane ring system, a core scaffold found in FDA-approved Nucleoside Reverse Transcriptase Inhibitors (NRTIs) such as the antiviral drugs lamivudine (3TC) and emtricitabine (FTC). These therapeutics, which feature a 1,3-oxathiolane sugar moiety, are cornerstone agents in combination therapies for viral infections like HIV and HBV. They exert their mechanism of action after intracellular phosphorylation to their active triphosphate forms, which then compete with natural nucleotides for incorporation into the growing viral DNA chain, ultimately terminating its replication. For chemists and researchers, this compound provides a valuable template for method development in asymmetric synthesis, including dynamic kinetic resolution and enzyme-catalyzed cyclization strategies aimed at accessing enantiomerically pure intermediates. Its reactivity is explored in the synthesis of novel heterocyclic systems and as a building block for molecular probes. This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H6O2S

Molecular Weight

118.16 g/mol

IUPAC Name

2-methyl-1,3-oxathiolan-5-one

InChI

InChI=1S/C4H6O2S/c1-3-6-4(5)2-7-3/h3H,2H2,1H3

InChI Key

KVSJPZXQQDSSIE-UHFFFAOYSA-N

Canonical SMILES

CC1OC(=O)CS1

Origin of Product

United States

The Significance of Heterocyclic Ring Systems in Synthetic and Methodological Research

Heterocyclic compounds are a vast and diverse class of organic molecules that are integral to numerous scientific disciplines, including medicinal chemistry, materials science, and biochemistry. openaccessjournals.comijnrd.org Their structures, which feature heteroatoms such as nitrogen, oxygen, and sulfur, impart unique chemical and physical properties that are often essential for biological activity and material function. openaccessjournals.comijsrtjournal.com In fact, a significant majority of pharmaceuticals currently on the market contain at least one heterocyclic ring, highlighting their critical role in drug discovery and development. mdpi.com

The versatility of heterocyclic systems stems from their ability to act as rigid scaffolds for the precise spatial arrangement of functional groups, influencing factors such as molecular recognition, binding affinity, and reactivity. mdpi.com Organic chemists employ a wide array of synthetic strategies, including cyclization reactions and transition metal-catalyzed processes, to construct these complex ring systems with high degrees of control. openaccessjournals.com This has led to the discovery of novel compounds with groundbreaking properties and applications ranging from pharmaceuticals to advanced materials like conducting polymers and organic semiconductors. openaccessjournals.com

The Role of 1,3 Oxathiolan 5 One Derivatives As Activated Thioglycolic Acid Equivalents

Within the large family of heterocyclic compounds, 1,3-oxathiolan-5-one (B1253419) derivatives have emerged as valuable intermediates in organic synthesis. These compounds can be considered as activated forms of thioglycolic acid, a bifunctional molecule containing both a thiol and a carboxylic acid group. The 1,3-oxathiolan-5-one ring system effectively protects and activates the thioglycolic acid moiety, allowing for a range of chemical transformations that would be difficult to achieve with the parent acid.

The activation is a consequence of the ring strain and the electronic effects of the incorporated oxygen and sulfur atoms. This inherent reactivity makes 1,3-oxathiolan-5-one derivatives useful synthons for the introduction of the thioglycolic acid unit into more complex molecules. For instance, they can undergo ring-opening reactions with various nucleophiles to generate functionalized thioesters or amides. Furthermore, the carbonyl group within the ring can participate in a variety of condensation and addition reactions.

The synthesis of 1,3-oxathiolan-5-one derivatives often involves the cyclocondensation of an aldehyde or ketone with mercaptoacetic acid. jocpr.comtandfonline.com Various catalysts and reaction conditions have been developed to optimize this transformation, including the use of dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or the application of silica (B1680970) gel as a promoter. jocpr.comtandfonline.com

An Overview of Research Trajectories for 2 Methyl 1,3 Oxathiolan 5 One

Cyclocondensation Reactions for 1,3-Oxathiolan-5-one Core Formation

The fundamental approach to constructing the 1,3-oxathiolan-5-one ring system involves the cyclocondensation of an aldehyde with a mercaptoacetic acid derivative. This reaction forms the heterocyclic core through the creation of new carbon-sulfur and carbon-oxygen bonds.

Aldehyde and Mercaptoacetic Acid Based Approaches

The reaction between an aldehyde, such as acetaldehyde, and mercaptoacetic acid is a primary method for synthesizing the 1,3-oxathiolan-5-one framework. jocpr.comnih.gov This process typically involves the nucleophilic attack of the sulfur atom of mercaptoacetic acid on the carbonyl carbon of the aldehyde, forming a hemithioacetal intermediate. Subsequent intramolecular cyclization through the elimination of a water molecule yields the desired 1,3-oxathiolan-5-one ring. nih.gov For instance, the reaction of an aldehyde with 2-mercaptoacetic acid in toluene (B28343) at reflux temperature can produce the 1,3-oxathiolane (B1218472) lactone. nih.gov A variety of aldehydes, including both alkyl and aryl variants, can be utilized in this reaction to produce a range of substituted 1,3-oxathiolan-5-one derivatives. jocpr.com

Catalytic and Solvent-Free Cyclization Conditions

To enhance the efficiency and environmental friendliness of the synthesis, catalytic and solvent-free methods have been developed. Research has demonstrated that the reaction of aldehydes or ketones with thioglycolic acid can proceed efficiently under solvent- and catalyst-free conditions, yielding the desired products in high yields (87–97%) with short reaction times. tandfonline.com This approach avoids the use of organic solvents and catalysts, simplifying the workup procedure and reducing chemical waste. tandfonline.com In some cases, water has been employed as both a catalyst and a solvent in a one-pot procedure, highlighting a green chemistry approach. rsc.org Additionally, ionic liquids like [bmim][BF4] have been used as a medium for this cyclocondensation, offering a recyclable and efficient catalytic system. isca.me

Role of Dehydrating/Cyclizing Agents (e.g., Dicyclohexylcarbodiimide, Silica Gel)

Dehydrating and cyclizing agents play a crucial role in facilitating the intramolecular cyclization step by removing the water molecule formed during the reaction. Dicyclohexylcarbodiimide (DCC) is a widely used agent for this purpose. jocpr.com In the presence of DCC, the reaction between an aldehyde and mercaptoacetic acid proceeds via an intermediate that readily eliminates water to form the 1,3-oxathiolan-5-one ring. jocpr.com The byproduct, dicyclohexylurea, is insoluble in many organic solvents and can be easily removed by filtration, simplifying the purification process.

Silica gel has also been employed as a promoter for this synthesis. tandfonline.com In a one-pot procedure, aromatic aldehydes and mercaptoacetic acid react in the presence of silica gel in N,N-Dimethylformamide (DMF) with heating to produce 1,3-oxathiolan-5-one derivatives in excellent yields. tandfonline.com The use of silica gel offers a simple workup procedure where the solid catalyst is separated by filtration. tandfonline.com

Asymmetric Synthesis and Chiral Resolution Techniques

The development of stereoselective methods is critical for producing enantiomerically pure this compound and its derivatives, which are often required for pharmaceutical applications.

Enantioselective Approaches to 1,3-Oxathiolan-5-one Frameworks

Enantioselective synthesis of the 1,3-oxathiolan-5-one framework has been achieved through various strategies, notably employing enzymes. Lipase-catalyzed reactions have been successfully used to obtain enantiomerically enriched products. researchgate.netthieme-connect.com For example, lipase (B570770) B from Candida antarctica (CAL-B) has been utilized as a catalyst in a one-pot protocol to prepare enantioenriched 1,3-oxathiolan-5-ones with up to 95% enantiomeric excess (ee). thieme-connect.com This enzymatic approach transforms a transient, intermediate hemithioacetal into the final product with high stereoselectivity. thieme-connect.com

Dynamic Covalent Kinetic Resolution in Stereoselective Synthesis

Dynamic covalent kinetic resolution (DCKR) has emerged as a powerful strategy for the asymmetric synthesis of 1,3-oxathiolan-5-ones. researchgate.netnih.gov This method combines the reversible formation of hemithioacetal intermediates with an irreversible, enzyme-catalyzed intramolecular cyclization. nih.gov In this process, a racemic mixture of hemithioacetals is formed from an aldehyde and a thiol, such as methyl 2-sulfanylacetate. nih.govresearchgate.net A lipase, like CAL-B, then selectively catalyzes the lactonization of one enantiomer of the hemithioacetal, shifting the equilibrium and allowing for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. researchgate.netnih.gov This technique has been successfully applied to the synthesis of various 1,3-oxathiolan-5-one derivatives in good conversions and with moderate to good enantiomeric excess. researchgate.net

Enzyme-Catalyzed Transformations (e.g., Lipase B from Candida antarctica)

Enzymatic catalysis, particularly employing Lipase B from Candida antarctica (CALB), has emerged as a powerful tool for the asymmetric synthesis of 1,3-oxathiolan-5-one derivatives. researchgate.netthieme-connect.com This biocatalytic approach often utilizes a dynamic covalent kinetic resolution (DCKR) strategy, which combines reversible hemithioacetal formation with an irreversible enzyme-catalyzed lactonization. researchgate.net

In a representative protocol, an aldehyde reacts with methyl 2-sulfanylacetate to form a transient hemithioacetal intermediate. thieme-connect.com CALB then selectively catalyzes the intramolecular cyclization of one of the enantiomers of this intermediate to yield an enantioenriched 1,3-oxathiolan-5-one. researchgate.netthieme-connect.com This method has been successfully applied to a range of aldehydes, affording the corresponding products with good conversions and moderate to excellent enantiomeric excess (ee). researchgate.net For instance, the reaction has been shown to produce 1,3-oxathiolan-5-ones with up to 95% ee. thieme-connect.com

The selection of CALB as the catalyst is crucial for the stereochemical outcome of the reaction. acs.org Interestingly, the stereoselectivity can sometimes be inverted by choosing a different enzyme, such as surfactant-treated subtilisin Carlsberg (STS), which highlights the flexibility of biocatalytic methods in accessing specific enantiomers of oxathiolane derivatives. acs.org

Table 1: Enzyme-Catalyzed Synthesis of 1,3-Oxathiolan-5-one Derivatives

Aldehyde Substrate Enzyme Product Enantiomeric Excess (ee) Reference
Various aldehydes Candida antarctica lipase B (CALB) Up to 95% thieme-connect.com
Not specified Candida antarctica lipase B (CALB) Moderate to good researchgate.net
Not specified Surfactant-treated subtilisin Carlsberg (STS) Opposite enantiomer to CALB acs.org

Formation of Complex Molecular Architectures via this compound Derivatives

The unique reactivity of the 1,3-oxathiolan-5-one scaffold makes it a valuable building block for the synthesis of more complex molecular structures, including fused heterocyclic systems, spirocyclic compounds, and functionalized polymers.

The chemical reactivity of 2-methyl-2-phenyl-1,3-oxathiolan-5-one has been harnessed to construct fused heterocyclic systems. researchgate.net A notable example is the synthesis of 2-methyl-2-phenylfuro[3,2-d] Current time information in Bangalore, IN.google.comoxathiol-5(6H)-one. This transformation is achieved by reacting the parent oxathiolanone with ethyl bromoacetate (B1195939). researchgate.net The reaction proceeds via the formation of a new five-membered furanone ring fused to the oxathiolane core. researchgate.netresearchgate.net This method provides a direct route to novel fused systems that may possess interesting biological or material properties.

The 1,3-oxathiolan-5-one moiety can be incorporated into spirocyclic frameworks, creating structurally complex and diverse molecules. researchgate.net One synthetic approach involves the p-toluenesulfonic acid (p-TSA) catalyzed cyclocondensation of azetidin-2,3-diones with difunctionalized substrates, including those that can form a 1,3-oxathiolan-5-one ring. researchgate.net This reaction leads to the formation of spirocyclic azetidin-2-ones tethered to the 1,3-oxathiolan-5-one system. researchgate.net The reaction is efficient, often occurring in a very short time, and can produce both trans and cis diastereomers with respect to the spiro-fused junction. researchgate.net The absolute configuration of one such trans-1,3-oxathiolan-5-one fused spirocyclic azetidin-2-one (B1220530) has been confirmed by X-ray single-crystal structure analysis. researchgate.net These spirocyclic compounds are of interest due to their potential applications in drug discovery. researchgate.net

While the focus is on this compound, the related class of 1,3-oxathiolane-2-thiones serves as important monomers in polymer synthesis. google.com These sulfur-containing cyclic thiocarbonates can undergo ring-opening polymerization (ROP) to produce polythiocarbonates. researchgate.net The functionalization of these monomers is a key strategy for tailoring the properties of the resulting polymers. For example, 1,3-oxathiolane-2-thiones bearing hydroxyl groups have been synthesized to create polymers with reactive side chains. google.com These hydroxyl groups can be further modified, for instance, by cross-linking with diisocyanates, to produce materials with specific properties, such as high refractive indices for optical applications. google.com The polymerization of these functionalized monomers expands the scope of sulfur-containing polymers, which are relatively less explored compared to their oxygen analogues. researchgate.net

Table 2: Compounds Mentioned in the Article

Compound Name
This compound
Lipase B from Candida antarctica (CALB)
Methyl 2-sulfanylacetate
Surfactant-treated subtilisin Carlsberg (STS)
2-Methyl-2-phenyl-1,3-oxathiolan-5-one
Furo[3,2-d] Current time information in Bangalore, IN.google.comoxathiol-5(6H)-one
Ethyl bromoacetate
Azetidin-2,3-diones
p-Toluenesulfonic acid (p-TSA)
Spirocyclic azetidin-2-ones
1,3-Oxathiolane-2-thione

Reaction Pathways with Diverse Reagents

The reactivity of 2-methyl-2-phenyl-1,3-oxathiolan-5-one, a closely related analogue, has been extensively studied, revealing its behavior with various electrophiles and nucleophiles. These studies provide insight into the general reactivity patterns of the this compound core structure. tandfonline.comresearchgate.net

The reaction of 2-methyl-2-phenyl-1,3-oxathiolan-5-one with carbonyl compounds leads to a variety of products, often through tandem reaction sequences. tandfonline.com

With aromatic hydroxyaldehydes, such as 2-hydroxy-1-naphthaldehyde, the reaction proceeds in water to yield a tandem Knoevenagel condensation product. tandfonline.comresearchgate.net This reaction affords (E)-4-((2-hydroxynaphthalen-1-yl)methylene)-2-methyl-2-phenyl-1,3-oxathiolan-5-one, demonstrating the reactivity of the methylene (B1212753) group at the C-4 position of the oxathiolanone ring. tandfonline.com

The reaction with ketones, specifically the α-hydroxyketone 1,2-diphenylethanone (benzoin), in the presence of 1,2-dicyclohexylcarbodiimide (DCC), results in the formation of a thiophene (B33073) derivative. tandfonline.com This transformation is believed to occur through a Fiesselmann-type reaction mechanism. researchgate.net

Furthermore, its reaction with α,β-unsaturated carbonyl compounds has been noted as a pathway to synthesize various heterocyclic systems, including pyridinonethiol derivatives through multicomponent reactions. ekb.eg

Table 1: Reactions of 2-Methyl-2-phenyl-1,3-oxathiolan-5-one with Carbonyl Compounds

ReactantConditionsProductReference
2-Hydroxy-1-naphthaldehydeWater, reflux(E)-4-((2-hydroxynaphthalen-1-yl)methylene)-2-methyl-2-phenyl-1,3-oxathiolan-5-one tandfonline.com
1,2-DiphenylethanoneDCC, refluxDecahydrocyclododeca[b]thiophen-3-one derivative tandfonline.comresearchgate.net
α,β-Unsaturated Carbonyls & AnilineMulticomponent ReactionPyridinonethiol systems ekb.eg

2-Methyl-2-phenyl-1,3-oxathiolan-5-one reacts with a variety of nitrogen-containing nucleophiles to produce diverse heterocyclic structures. tandfonline.comekb.eg These reactions typically involve the nucleophilic attack on the carbonyl carbon (C-5), leading to the opening of the oxathiolanone ring and subsequent transformations. The specific products obtained include triazoles and thiadiazines, highlighting the compound's utility in constructing complex heterocyclic frameworks. ekb.eg The reaction with hydrazides, for instance, has been investigated as a route to generate novel fused heterocyclic systems. tandfonline.comresearchgate.net

The reaction of 2-methyl-2-phenyl-1,3-oxathiolan-5-one with α-haloesters, such as ethyl bromoacetate, results in the formation of a fused heterocyclic system. tandfonline.com When refluxed in acetone, the oxathiolanone reacts with ethyl bromoacetate to afford 2-methyl-2-phenylfuro[3,2-d] tandfonline.comfigshare.comoxathiol-5(6H)-one. tandfonline.comresearchgate.net This transformation involves the initial alkylation at the C-4 position, followed by an intramolecular cyclization to form the fused furo-oxathiolone structure. tandfonline.com

Reactivity with Nitrogen-Containing Nucleophiles (Heterocyclic Amines, Hydrazines, Hydrazides)

Role as a Mercaptoacetyl Transfer Agent

A key aspect of the reactivity of this compound and its derivatives is their function as mercaptoacetyl transfer agents. tandfonline.com In this role, the oxathiolanone ring acts as a protected form of a mercaptoacetyl group (-SCH₂CO-). Reactions with various nucleophiles, including amines and alcohols, can lead to the transfer of this moiety, resulting in the formation of α-mercapto amides and α-mercapto acids, respectively. rsc.org For example, the reaction with Morita-Baylis-Hillman (MBH) acetates, followed by aminolysis or hydrolysis, yields functionally rich α-mercapto amides or acids with high diastereoselectivity. rsc.orgscispace.com This reactivity makes the compound a valuable reagent for introducing the mercaptoacetyl unit into complex molecules under controlled conditions.

Intramolecular and Intermolecular Cyclization Mechanisms

The cyclization reactions involving this compound are central to its synthetic utility. These can be either intramolecular or intermolecular processes, often occurring in tandem.

An example of an intermolecular reaction followed by intramolecular cyclization is the reaction with ethyl bromoacetate. tandfonline.com The initial intermolecular S-alkylation of the enolate (formed by deprotonation at C-4) is followed by an intramolecular cyclization (acylation) to form the fused furo[3,2-d] tandfonline.comfigshare.comoxathiol-5(6H)-one. tandfonline.comresearchgate.net

Similarly, the reaction with 1,2-diphenylethanone to form a thiophene derivative involves a complex cyclization mechanism. tandfonline.comresearchgate.net The proposed pathway involves the formation of an intermediate adduct which then undergoes cyclization and dehydration to yield the final thiophene product. researchgate.net In some cases, radical-mediated cyclizations can also occur. The radical generated at the α-alkoxy position from O,S-acetals (related to the oxathiolane structure) can undergo intramolecular trapping to form five- and six-membered rings. rsc.org

Thiol Group Mediated Reactions in Substituted Oxathiolanes

Many reactions of this compound proceed via the opening of the heterocyclic ring, which unmasks a thiol group. This newly generated thiol functionality is highly reactive and mediates subsequent transformations. For instance, in multicomponent reactions, the initial ring-opening by a nucleophile exposes a thiol group that can then participate in a subsequent intramolecular or intermolecular cyclization step to build more complex heterocyclic systems like pyridinonethiols or thiadiazines. ekb.eg The thiol group's ability to act as a potent nucleophile is fundamental to the formation of these diverse products. tandfonline.comekb.eg The entire oxathiolanone molecule can be viewed as a synthon where the latent thiol group is revealed under specific reaction conditions to drive further, often cyclizative, chemical transformations.

Disulfide Bond Formation

The direct formation of disulfide bonds from this compound is not extensively documented; however, studies on its derivatives, particularly S-oxides, reveal pathways to disulfide products under specific conditions.

Research has shown that the flash vacuum pyrolysis (FVP) of 2-substituted 1,3-oxathiolane S-oxides can lead to the formation of disulfides. For instance, the FVP of 2-benzylidene-1,3-oxathiolane sulfoxide (B87167) results in the extrusion of SOn to yield ethene and a carbonyl compound as the predominant products. However, a minor product observed in this reaction is bis(2-hydroxyethyl) disulfide. The proposed mechanism for the formation of this disulfide involves the intermediacy of thiirane (B1199164) S-oxide and a 1,2-oxathietane.

Base-catalyzed rearrangements of 1,3-oxathiolane sulfoxides also provide a route to disulfide compounds. In the presence of a strong base like potassium hydroxide, elimination reactions can dominate over sigmatropic rearrangements. This process can lead to the formation of a mixture of products, including disulfides. The reaction is believed to proceed through the formation of a transient sulfenic acid intermediate, which then dimerizes to yield the corresponding disulfide. For example, under strong alkaline conditions, both (Z)- and (E)-sulfoxide isomers of a related 1,3-oxathiolane-5-one derivative yielded a mixture containing a disulfide and an isomeric disulfide. acs.org The formation of these products was proven by the isolation of the isomeric disulfide, confirming the sulfenic acid intermediate pathway. acs.org

Metal Coordination Chemistry

While direct studies on the metal coordination complexes of this compound are not prominent in the literature, the involvement of metal ions and complexes in the synthesis and reactivity of the 1,3-oxathiolane ring system is well-established.

Metal complexes, particularly Lewis acids, are frequently employed as catalysts in the synthesis of 1,3-oxathiolane derivatives. A bimetallic aluminum(salen) complex, [Al(salen)]₂O, in combination with tetrabutylammonium (B224687) bromide, has been shown to catalyze the reaction between epoxides and carbon disulfide to produce 1,3-oxathiolane-2-thiones. google.com Kinetic studies of this reaction suggest a mechanism that differs from that of cyclic carbonate synthesis using the same catalyst. google.com The synthesis of 1,3-oxathiolane nucleoside analogues, which are structurally related to this compound, often involves condensation reactions catalyzed by Lewis acids such as tin chloride, trimethylsilyl (B98337) iodide, or TiCl₃(isopropoxide). researchgate.net

Furthermore, the reactivity of 2-methyl-2-phenyl-1,3-oxathiolan-5-one with thiocarbohydrazide (B147625) derivatives has been investigated. nih.gov Thiocarbohydrazides are known for their ability to form transition metal complexes, suggesting that derivatives of 1,3-oxathiolan-5-one could serve as precursors to ligands for metal coordination. nih.gov The influence of metal ions on the enzymatic synthesis of chiral 1,3-oxathiolane precursors has also been explored as a factor in optimizing reaction conditions. beilstein-journals.orgjocpr.com

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental to the chemistry of this compound and its analogues, providing pathways to a diverse range of functionalized derivatives. The attack can occur at different positions on the ring depending on the nature of the nucleophile and the substrate.

One of the primary synthetic routes to the 1,3-oxathiolan-5-one core involves the nucleophilic attack of the thiol group of mercaptoacetic acid on the carbonyl carbon of an aldehyde. uzh.ch This initial attack is a key step in the cyclocondensation reaction. uzh.ch

The reactivity of 2-methyl-2-phenyl-1,3-oxathiolan-5-one towards various nucleophiles has been systematically studied. nih.gov For example, its reaction with hydrazines and amines leads to a variety of unpredictable ring-opened and fused heterocyclic systems. nih.gov When reacted with 4-amino-3-mercapto-1,2,4-triazine derivatives, the reaction with 2-methyl-2-phenyl-1,3-oxathiolan-5-one leads to ring-opened products rather than the expected thiazolidinone derivatives. nih.gov This highlights the propensity of the lactone ring to undergo nucleophilic attack and subsequent cleavage.

The table below summarizes key findings from research on the nucleophilic reactions of 1,3-oxathiolan-5-one derivatives.

ReactantNucleophileConditionsProduct(s)Key ObservationReference
2-Methyl-2-phenyl-1,3-oxathiolan-5-one4-Amino-6-benzyl-3-mercapto-1,2,4-triazin-5(4H)-oneReflux in ethanol (B145695) with hydrated sodium acetateN-(6-benzyl-3-mercapto-5-oxo-1,2,4-triazin-4(5H)-yl)-2-((1-hydroxy-1-phenylethyl)thio)acetamideRing-opening of the oxathiolanone occurs instead of forming a fused thiazolidinone ring. nih.gov
2-Methyl-2-phenyl-1,3-oxathiolan-5-one2,4-Dinitrophenylhydrazine (DNPH)Refluxing acetic acidRing-opened hydrazone derivativeThe reaction demonstrates the reactivity of the carbonyl group and subsequent ring cleavage. nih.gov
Thiolactones (e.g., 3H-isobenzofuran-1-thione)Optically Active OxiranesSiO₂ in CH₂Cl₂Spirocyclic 1,3-oxathiolanesThe reaction proceeds via nucleophilic attack of the thiocarbonyl S-atom on the activated oxirane ring in a regio- and stereoselective SN2-type mechanism. mdpi.com
AldehydesMercaptoacetic AcidTHF, Triethylamine (B128534) (TEA), Dicyclohexylcarbodiimide (DCC)2-Substituted-1,3-oxathiolan-5-onesA fundamental cyclocondensation reaction initiated by the nucleophilic attack of the thiol. uzh.ch

Ring-Opening Reactions and Subsequent Transformations

The 1,3-oxathiolan-5-one ring is susceptible to opening under various conditions, including thermal, reductive, and base-catalyzed reactions. These ring-opening transformations provide access to a range of acyclic and alternative heterocyclic structures.

One significant pathway involves the reaction with nucleophiles, as detailed in the previous section, where reagents like hydrazines can induce ring cleavage to form linear derivatives. nih.gov For instance, the reaction of 2-methyl-2-phenyl-1,3-oxathiolan-5-one with certain triazine derivatives results in a ring-opened acetamide (B32628) product. nih.gov

Reductive conditions can also lead to ring-opening. The reduction of the lactone functionality in 2-carboxy-1,3-oxathiolan-5-one must be carefully controlled. While reduction with agents like lithium tri-tert-butoxyaluminum hydride can yield the desired lactol, using an excess of a stronger reducing agent like borane (B79455) dimethyl sulfide (B99878) (BMS) or raising the temperature can cause the ring to open, leading to polymerization. researchgate.netjocpr.com

Base-catalyzed rearrangements of oxidized derivatives, such as 1,3-oxathiolane sulfoxides, are another route to ring-opened products. The presence of a base like triethylamine can facilitate a beilstein-journals.org-sigmatropic rearrangement, leading to the opening of the ring to form a sulfenic acid intermediate. acs.org Under stronger basic conditions (e.g., KOH), elimination reactions become predominant, also resulting in ring cleavage and the formation of sulfenic acids that can then transform into other products like disulfides. acs.org

The table below outlines various ring-opening reactions of 1,3-oxathiolan-5-one and its derivatives.

SubstrateReagent/ConditionIntermediate/MechanismProduct(s)Reference
2-Carboxy-1,3-oxathiolan-5-oneExcess Borane Dimethyl Sulfide (BMS) / HeatReductive cleavagePolymeric material researchgate.net
2-Methyl-2-phenyl-1,3-oxathiolan-5-oneHydrazine (B178648) derivatives (e.g., Thiocarbohydrazide)Nucleophilic attack at carbonyl, followed by ring cleavageOpen-chain hydrazide derivatives nih.gov
1,3-Oxathiolane sulfoxidesTriethylamine (weak base) beilstein-journals.org-Sigmatropic rearrangementSulfenic acid intermediate, leading to thiolsulfinate acs.org
1,3-Oxathiolane sulfoxidesPotassium Hydroxide (strong base)Elimination reactionSulfenic acid intermediates, leading to disulfides and sulfinic acid acs.org

Advanced Spectroscopic and Structural Characterization of 2 Methyl 1,3 Oxathiolan 5 One Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Elucidation of Molecular Structures (e.g., ¹H NMR)

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the structure of 2-methyl-1,3-oxathiolan-5-one derivatives by revealing the chemical environment, connectivity, and number of different protons in the molecule. In a typical ¹H NMR spectrum, the chemical shift (δ) indicates the electronic environment of a proton, the integration value corresponds to the number of protons generating the signal, and the multiplicity (e.g., singlet, doublet) reveals the number of adjacent protons.

For instance, the analysis of various 1,3-oxathiolan-5-one (B1253419) derivatives provides a framework for interpreting the spectrum of the parent compound. In 2-phenyl-1,3-oxathiolan-5-one (B224251), the protons of the CH2 group on the oxathiolane ring appear as two distinct doublets at approximately δ 3.76 and 3.87 ppm. This splitting pattern, known as geminal coupling, arises because the two protons are diastereotopic. The methine proton (CH) at the 2-position resonates as a singlet at δ 6.47 ppm, while the phenyl protons appear as a multiplet between δ 7.40-7.48 ppm. These characteristic signals allow for the unambiguous assignment of the core structure.

Table 1: Representative ¹H NMR Data for 1,3-Oxathiolan-5-one Derivatives Data is based on spectra recorded in CDCl₃.

CompoundProtonChemical Shift (δ, ppm)MultiplicityReference
2-Phenyl-1,3-oxathiolan-5-one CH₂3.76d
CH₂3.87d
CH6.47s
Ar-H7.40-7.48m
2-(4-Chlorophenyl)-1,3-oxathiolan-5-one CH₂3.75d isca.me
CH₂3.86d isca.me
CH6.40s isca.me
Ar-H7.39d isca.me

Abbreviations: d = doublet, s = singlet, m = multiplet, Ar-H = Aromatic Proton

Stereochemical Assignment via ¹H–¹H Nuclear Overhauser Effect Spectroscopy (NOESY)

When stereoisomers are possible, ¹H–¹H Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful tool for determining the relative configuration of substituents. This 2D NMR technique identifies protons that are close to each other in space, regardless of whether they are connected through chemical bonds. The observation of a cross-peak between two protons in a NOESY spectrum indicates a spatial proximity, typically within 5 Å.

This method has been successfully applied to establish the stereochemistry of complex molecules containing the oxathiolane ring. For example, in the study of certain fused heterocyclic systems derived from 2-methyl-2-phenyl-1,3-oxathiolan-5-one, NOESY experiments were crucial for confirming the spatial relationships between protons and unambiguously assigning the stereochemistry of the final products. researchgate.net Similarly, in the analysis of oxaselenolane nucleosides, which are structurally related to oxathiolanes, NOESY was used to differentiate between α and β anomers. A correlation between the H-2' and H-5' protons was observed only in the β-isomer, confirming their cis relationship. acs.org Lewis acid-facilitated cycloaddition reactions involving 1,3-oxathiolane (B1218472) derivatives also utilize NOESY data to confirm that the major products are cis-cycloadducts. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. In MS, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

The molecular ion peak (M⁺) in the mass spectrum provides the molecular weight of the compound. For 2-phenyl-1,3-oxathiolan-5-one, the molecular ion is observed at an m/z of 181, which corresponds to its calculated molecular weight. Similarly, the 4-chloro substituted analog shows a molecular ion at m/z 215. isca.me

The fragmentation pattern is also diagnostic. Electron ionization (EI) mass spectra of 1,3-oxathiolane derivatives often show characteristic fragmentation pathways that help to confirm the structure. rsc.org The fragmentation of the molecular ion can provide clues about the different structural units within the molecule.

Table 2: Mass Spectrometry Data for 1,3-Oxathiolan-5-one Derivatives

CompoundMolecular FormulaCalculated M⁺ (m/z)Observed M⁺ (m/z)Reference
2-Phenyl-1,3-oxathiolan-5-one C₉H₈O₂S180.02181.22 isca.me
2-(4-Chlorophenyl)-1,3-oxathiolan-5-one C₉H₇ClO₂S214.99215.03 isca.me
2-(6-chloropyridin-3-yl)-1,3-oxathiolan-5-one C₈H₆ClNO₂S214.98216

X-ray Crystallography for Solid-State Structural Determination

While a specific crystal structure for this compound is not readily found in the searched literature, the technique has been applied to closely related compounds. For example, the crystal structure of a bimetallic aluminum(salen) complex used in the synthesis of 1,3-oxathiolane-2-thiones has been determined, providing insight into the catalytic mechanism. omu.edu.tr Furthermore, single-crystal X-ray crystallography of an oxaselenolane nucleoside, an analog of oxathiolane nucleosides, definitively confirmed its stereochemical assignment, which had been previously suggested by NOESY experiments. acs.org This demonstrates the power of X-ray crystallography to provide unequivocal proof of molecular structure and stereochemistry. acs.orgnih.gov

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. youtube.com The results are used to calculate the empirical formula, which represents the simplest whole-number ratio of atoms in the molecule. fsu.edulibretexts.org This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula to verify its accuracy.

For example, the elemental analysis of 2-phenyl-1,3-oxathiolan-5-one (C₉H₈O₂S) yielded results that were in excellent agreement with the calculated values, thereby confirming its elemental composition.

Table 3: Elemental Analysis Data for 2-phenyl-1,3-oxathiolan-5-one

ElementCalculated (%)Found (%)Reference
Carbon (C) 59.9859.99
Hydrogen (H) 4.474.49
Oxygen (O) 17.7517.78
Sulfur (S) 17.7917.81

This close correlation between the found and calculated percentages provides strong evidence for the assigned molecular formula. thieme-connect.de

Computational and Theoretical Studies on 2 Methyl 1,3 Oxathiolan 5 One

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has proven to be a powerful method for investigating the mechanisms of reactions involving 2-Methyl-1,3-oxathiolan-5-one and its derivatives. researchgate.net By calculating the electronic structure and energies of reactants, products, and intermediate states, DFT can map out the most likely reaction pathways.

For instance, in the study of the chemical reactivity of 2-methyl-2-phenyl-1,3-oxathiolan-5-one with various reagents, DFT modeling was employed to understand the formation of unpredictable opened and fused heterocyclic systems. researchgate.net These calculations can help rationalize experimental observations and guide the design of new synthetic routes.

DFT has also been used to explore the base-induced breakdown of related 1,4-oxathiins, providing a mechanistic and computational assessment of the reaction pathways. mdpi.com Such studies often involve modeling the role of catalysts and solvent effects to achieve a more accurate depiction of the reaction environment. mdpi.com

Prediction of Reaction Outcomes and Selectivity

A key application of DFT is the prediction of reaction outcomes and selectivity. By comparing the energies of different possible transition states, chemists can predict which products will be favored under specific conditions. For example, in the synthesis of 1,4-oxathiin-S,S-dioxides, DFT calculations helped to understand the observed trans selectivity in the arrangement of 2,3-diaryl substituents, suggesting it is established during the cyclization step. mdpi.com

The choice of catalyst can significantly influence reaction outcomes. For a related compound, 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione (B65540), DFT calculations could be used to model how different catalysts, such as alkali metal alkoxides, affect conversion rates and product selectivity by influencing the transition-state coordination.

Table 1: Catalyst Effect on a Related Thione Reaction

CatalystConversion (%)Yield (%)Selectivity (%)
LiOtBu>998989
NaOtBu724664
KOtBu600

Investigation of Transition States and Activation Barriers

The investigation of transition states and the calculation of activation barriers are fundamental to understanding reaction kinetics. DFT allows for the optimization of transition state geometries and the determination of their corresponding energies. A lower activation barrier indicates a faster reaction rate.

In the context of 1,4-oxathiin (B13834599) formation, DFT calculations revealed that the activation barriers for the cis and trans cyclization pathways were 17.4 and 16.4 kcal/mol, respectively, indicating a preference for the trans product. mdpi.com Similarly, for [3+2] cycloaddition reactions involving related oxathiolane systems, DFT has been used to calculate activation barriers, revealing that the presence of a more polar solvent can slightly lower these barriers without changing the kinetic preference of the reaction paths. mdpi.com Transition state structures are validated by identifying a single imaginary frequency in the vibrational analysis. mdpi.com

Molecular Docking Simulations for Ligand-Macromolecule Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.eg This method is particularly valuable in medicinal chemistry for understanding how a potential drug molecule (the ligand) interacts with a biological target, such as a protein or enzyme (the macromolecule). ekb.egsemanticscholar.org

For derivatives of 1,3-oxathiolan-5-one (B1253419), molecular docking studies can elucidate their potential biological activities. For example, docking simulations of 1,3-oxathiolan-5-one derivatives against various microbial enzymes could help explain their observed antimicrobial properties by identifying key binding interactions within the active site. In a study of Chukrasia velutina leaves, a related compound, 5-Butyl-1,3-oxathiolan-2-one, was identified, and molecular docking was used to investigate its potential neuropharmacological effects by assessing its binding affinity to relevant receptors. semanticscholar.org

The process typically involves preparing the 3D structure of the protein, often obtained from the Protein Data Bank, and the ligand, whose structure can be built and minimized using molecular modeling software. ekb.eg The docking software then explores various binding poses and scores them based on factors like binding energy to predict the most stable complex. ekb.egsemanticscholar.org

Analysis of Electronic Properties and Steric Constraints

The electronic properties and steric constraints of this compound play a crucial role in its reactivity. The presence of oxygen and sulfur atoms in the ring creates a unique electronic environment. Sulfur's ability to be oxidized and its different electronegativity compared to oxygen influence the molecule's nucleophilic and electrophilic character. researchgate.net

Computational methods can quantify these properties. For instance, the ionization energy of the parent 1,3-oxathiolane (B1218472) has been measured at 9.00 ± 0.05 electron volts, providing insight into its electronic structure. DFT calculations can further provide details on the distribution of electron density, molecular orbitals, and electrostatic potential, which are all critical for understanding how the molecule will interact with other reagents.

Steric factors, arising from the spatial arrangement of atoms, also dictate reaction feasibility. The five-membered ring of the oxathiolane core imposes certain geometric constraints that can influence the approach of reactants and the stability of transition states. uni-muenchen.de Computational analysis can model these steric hindrances and help predict how substituents on the ring will affect its reactivity.

Quantum Chemical Reaction Path Search Methods for Predicting Intermediates

Predicting the intermediates formed during a chemical reaction is crucial for a complete understanding of the reaction mechanism. Quantum chemical reaction path search methods, such as the artificial force-induced reaction (AFIR) method, are powerful tools for this purpose. nih.gov These methods can systematically explore the potential energy surface of a reaction to identify stable intermediates and the transition states that connect them. nih.gov

This approach can be applied to reactions involving this compound to uncover novel reaction pathways and unexpected intermediates. By combining exhaustive automated searches with kinetic analysis, these methods can narrow down the vast number of possibilities to the most plausible reaction routes. nih.gov This is particularly useful for complex reactions where multiple steps are involved. The ability to trace reaction paths in reverse, starting from the product, also offers a powerful strategy for predicting potential reactants. chemrxiv.org

Applications of 2 Methyl 1,3 Oxathiolan 5 One in Advanced Chemical Synthesis

Building Blocks for Nucleoside Analogs and Mimetics

2-Methyl-1,3-oxathiolan-5-one and its derivatives are pivotal intermediates in the synthesis of a class of antiviral drugs known as nucleoside analogs. nih.govresearchgate.net These synthetic compounds mimic natural nucleosides, the building blocks of DNA and RNA, and interfere with viral replication. The oxathiolane ring serves as a bioisosteric replacement for the furanose sugar moiety found in natural nucleosides.

Precursors to Thialanyl and Dioxolanyl Nucleoside Structures

The 1,3-oxathiolane (B1218472) framework is a key structural motif in thialanyl nucleoside analogs. acs.org The synthesis of these analogs often involves the coupling of a modified 1,3-oxathiolane intermediate with a nucleobase. nih.gov For instance, 2-substituted-1,3-oxathiolan-5-ones can be reduced and subsequently activated for coupling reactions. sci-hub.se The stereochemistry of the final nucleoside analog is often controlled during the synthesis of the oxathiolane precursor or through stereoselective coupling methods. acs.orgliottaresearch.org The strategic use of protecting groups and resolving agents, including enzymatic methods, is crucial for obtaining the desired enantiomerically pure products. nih.govscispace.com

Similarly, dioxolanyl nucleoside analogs, where the sulfur atom in the oxathiolane ring is replaced by an oxygen atom, also show significant antiviral activity. nih.gov The synthetic strategies for these compounds share similarities with those for thialanyl nucleosides, highlighting the versatility of these five-membered heterocyclic systems as sugar mimetics. acs.org

Synthetic Pathways to Lamivudine Derivatives (e.g., 3TC)

A prominent example of the application of oxathiolane intermediates is in the synthesis of Lamivudine (3TC), a potent reverse transcriptase inhibitor used in the treatment of HIV and Hepatitis B. sci-hub.senih.gov The synthesis of Lamivudine involves the construction of a key oxathiolane intermediate, which is then coupled with cytosine. sci-hub.senih.gov

One synthetic approach involves the reaction of a protected glycolaldehyde (B1209225) with mercaptoacetic acid to form a thia-lactone (an oxathiolan-5-one derivative). sci-hub.se This intermediate is then reduced and acetylated to create a reactive species for the glycosylation reaction with a silylated cytosine. sci-hub.se More recent innovations have focused on developing more efficient and cost-effective routes to the key oxathiolane intermediate, utilizing readily available starting materials like chloroacetic acid and vinyl acetate. nih.govsemanticscholar.org These advancements are critical for making essential medicines like Lamivudine more accessible.

Table 1: Key Intermediates in Lamivudine Synthesis

Intermediate Structure Role in Synthesis
This compound derivative A thia-lactone formed from a protected glycolaldehyde and mercaptoacetic acid. sci-hub.se Precursor to the activated oxathiolane ring. sci-hub.se
Activated Oxathiolane The reduced and acetylated form of the oxathiolan-5-one derivative. sci-hub.se Reacts with the nucleobase in the key coupling step. sci-hub.se
Optically pure hydroxyoxathiolane A key intermediate resolved to ensure the correct stereochemistry of the final drug. nih.gov Controls the stereochemical outcome of the synthesis. nih.gov

Development of Functionalized Polymeric Materials

The reactivity of the 1,3-oxathiolane ring system extends beyond pharmaceutical applications into the realm of materials science. Specific derivatives of this compound can be utilized as monomers in polymerization reactions to create functionalized polymers with tailored properties.

Monomer Integration in Radical Copolymerization

Derivatives of 1,3-oxathiolane can be functionalized with polymerizable groups, such as a methacryloyloxy group, to enable their participation in radical copolymerization reactions. For example, 5-(methacryloyloxy)methyl-1,3-oxathiolane-2-thione (B65540) can be copolymerized with other monomers, like 2-hydroxyethyl methacrylate, using a radical initiator. This process allows for the incorporation of the oxathiolane-thione moiety as a side chain within the polymer backbone.

Tailored Properties for Advanced Material Applications

The integration of the oxathiolane-thione group into a polymer chain imparts unique chemical properties to the resulting material. The thione group can undergo further chemical modifications, providing a handle for cross-linking or for the attachment of other functional molecules. This functionality is particularly useful in the development of advanced materials for applications such as coatings, adhesives, and biomedical devices where specific surface properties or reactivity are desired.

Scaffolds for Exploring Structure-Reactivity Relationships

The 1,3-oxathiolan-5-one (B1253419) ring system serves as a valuable scaffold for fundamental studies in organic chemistry, particularly for exploring structure-reactivity relationships. The presence of multiple reaction sites—the carbonyl group, the methylene (B1212753) group adjacent to the sulfur atom, and the potential for ring-opening reactions—allows for a diverse range of chemical transformations.

Researchers have investigated the reactivity of 2-substituted-1,3-oxathiolan-5-ones towards various reagents, including aldehydes, ketones, and α,β-unsaturated carbonyl compounds. researchgate.net These studies have revealed interesting and sometimes unexpected reaction pathways, leading to the formation of novel heterocyclic systems. researchgate.net For example, the reaction of 2-methyl-2-phenyl-1,3-oxathiolan-5-one with different electrophiles can lead to either condensation products or more complex fused ring systems. researchgate.net

Furthermore, the stereochemical complexity of substituted 1,3-oxathiolanes provides a platform for studying the influence of stereochemistry on chemical reactivity and biological activity. researchgate.net By synthesizing and evaluating different stereoisomers of 1,3-oxathiolane derivatives, chemists can gain insights into the specific spatial arrangements required for a desired interaction, be it with a biological target or another chemical reagent. researchgate.net

Intermediates in the Synthesis of Diverse Heterocyclic Compounds

The unique structural features of this compound, particularly its combination of a lactone and a thioether within a five-membered ring, render it a valuable and versatile intermediate in the synthesis of a wide array of heterocyclic compounds. Its ability to act as a precursor for various reactive species allows for its participation in diverse chemical transformations, including multicomponent reactions, cycloadditions, and ring-opening and-closing cascades, leading to the formation of more complex heterocyclic systems.

Research has demonstrated the utility of this compound derivatives in constructing heterocycles such as thiazolidinones, 1,3-thiazines, and 1,4-thioazepan-3-ones. The reactivity of the oxathiolanone core can be strategically exploited to introduce sulfur and other atoms into new ring systems, making it a key building block in synthetic organic chemistry.

One notable application is in multicomponent reactions, where the oxathiolanone can react with aldehydes and amines to generate structurally diverse heterocyclic libraries. For instance, in a microwave-assisted, three-component, one-pot condensation, 2-aryl-1,3-oxathiolan-5-ones have been synthesized, and these can be further utilized. researchgate.netthieme-connect.com The reaction of 2-methyl-2-phenyl-1,3-oxathiolan-5-one with aromatic aldehydes and N-aryldithiocarbamic acid under microwave irradiation provides a diastereoselective route to polyfunctionalized 3,6-diaryl-5-mercaptoperhydro-2-thioxo-1,3-thiazine-4-ones. uokerbala.edu.iq

The solvent and the nature of the amine reactant have been shown to play a crucial role in directing the outcome of these multicomponent reactions. For example, the reaction of a glycosidic aldehyde, mercaptoacetic acid (which can form the oxathiolanone in situ), and various amines can lead to different heterocyclic products. While some anilines yield 4-thiazolidinones, the use of other amines like 3-amino-5-methylpyrazole (B16524) in ethanol (B145695) can result in the formation of 1,4-thioazepan-3-ones. sciforum.net In some cases, the 1,3-oxathiolan-5-one itself is observed as a by-product, suggesting that the initial imine intermediate can be unstable, leading to a competing reaction pathway where the thioglycolic acid reacts with the aldehyde. researchgate.netsciforum.net

The following tables summarize research findings on the use of this compound and its derivatives as intermediates in the synthesis of various heterocyclic compounds, highlighting the reaction conditions and yields.

Table 1: Synthesis of 4-Thiazolidinones and 1,3-Oxathiolan-5-ones via Microwave-Assisted Three-Component Reaction sciforum.net

EntryAmineSolventProduct(s)Yield (%)
1p-NitroanilineBenzene4-Thiazolidinone37
1,3-Oxathiolan-5-one20
2p-NitroanilineEthanol4-Thiazolidinone4
1,3-Oxathiolan-5-one23
3p-ChloroanilineBenzene4-Thiazolidinone75
1,3-Oxathiolan-5-one5
4p-ChloroanilineEthanol4-Thiazolidinone53
1,3-Oxathiolan-5-one16
5p-MethylanilineBenzene4-Thiazolidinone79
1,3-Oxathiolan-5-one3
6p-MethylanilineEthanol4-Thiazolidinone70
1,3-Oxathiolan-5-one25
7p-MethoxyanilineBenzene4-Thiazolidinone92
1,3-Oxathiolan-5-one5

Table 2: Synthesis of 2-Aryl-1,3-oxathiolan-5-ones researchgate.net

EntryAldehydeReaction Time (min)Yield (%)
1Benzaldehyde585
2p-Chlorobenzaldehyde592
3p-Nitrobenzaldehyde695
4p-Methoxybenzaldehyde588
5o-Hydroxybenzaldehyde678
62-Naphthaldehyde589
72-Furaldehyde682
8Cinnamaldehyde580
94-(Dimethylamino)benzaldehyde590
103,4-Dimethoxybenzaldehyde686
11Piperonal687

Furthermore, the reactivity of 2-methyl-2-phenyl-1,3-oxathiolan-5-one has been explored with a variety of reagents, leading to both opened and fused heterocyclic systems. nih.gov For instance, its reaction with hydrazine (B178648) and hydrazide derivatives can lead to the formation of different heterocyclic scaffolds. nih.gov This highlights the role of the oxathiolanone as a versatile synthon that can be tailored to produce a diverse range of heterocyclic structures.

Q & A

Q. How should researchers document synthetic procedures to ensure reproducibility?

  • Methodological Answer : Follow Beilstein Journal guidelines:
  • Report exact molar ratios, reaction times, and purification details (e.g., Rf values).
  • For known compounds, cite prior syntheses; for novel derivatives, provide 1H^{1}\text{H}-NMR, 13C^{13}\text{C}-NMR, and HRMS data.
  • Deposit crystallographic data in the Cambridge Structural Database (CSD) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.